molecular formula C20H22N2O3 B11372103 5-ethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

5-ethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11372103
M. Wt: 338.4 g/mol
InChI Key: QXHWGNFCZPZJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHOXY-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenylmethyl group, and a carboxamide group attached to an indole core.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-ethoxy-N-[(2-methoxyphenyl)methyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-4-25-16-9-10-17-15(11-16)12-18(22(17)2)20(23)21-13-14-7-5-6-8-19(14)24-3/h5-12H,4,13H2,1-3H3,(H,21,23)

InChI Key

QXHWGNFCZPZJSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=CC=C3OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . Subsequent functionalization steps introduce the ethoxy, methoxyphenylmethyl, and carboxamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ETHOXY-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-ETHOXY-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ETHOXY-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole structure.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.

Uniqueness

5-ETHOXY-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific functional groups and their arrangement on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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